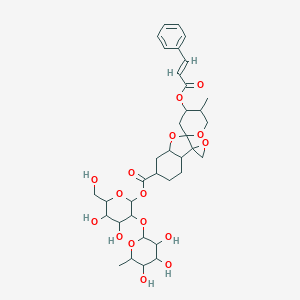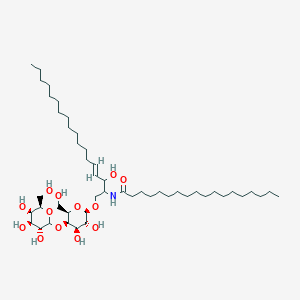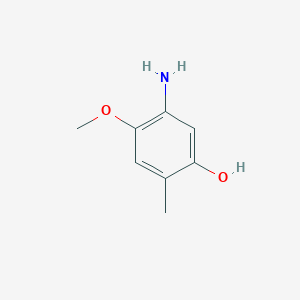
ビス(4-tert-ブチルフェニル)ヨードニウム p-トルエンスルホネート
概要
説明
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate: is a chemical compound with the molecular formula [(CH3)3CC6H4]2IC6H4(SO3)CH3 and a molecular weight of 564.52 g/mol . It is commonly used as a cationic photoinitiator and a photoacid generator . This compound is known for its high purity and is often used in electronic grade applications .
科学的研究の応用
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate has a wide range of applications in scientific research, including:
作用機序
Target of Action
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is primarily used as a cationic photoinitiator . Photoinitiators are compounds that absorb light and produce reactive species, which are capable of initiating or catalyzing chemical reactions.
Mode of Action
As a cationic photoinitiator, Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate absorbs light and undergoes a photochemical reaction to generate a reactive species. This reactive species can then initiate a polymerization reaction, leading to the formation of a polymer .
Biochemical Pathways
As a photoinitiator, it is involved in the initiation of polymerization reactions upon absorption of light .
Pharmacokinetics
It has less than 1% solubility in PGMEA, and approximately 10% solubility in γ-butyrolactone and ethyl lactate . These solubility properties may influence its distribution and elimination in a biological system.
Result of Action
The primary result of the action of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is the initiation of polymerization reactions. Upon absorption of light, it generates a reactive species that can initiate a polymerization reaction, leading to the formation of a polymer .
Action Environment
The action of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is influenced by environmental factors such as light and solvent. Its activity as a photoinitiator requires the presence of light, and its solubility in different solvents can influence its distribution and reactivity .
生化学分析
Biochemical Properties
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate plays a significant role in biochemical reactions due to its ability to generate acid upon exposure to light. This property makes it an effective cationic photoinitiator and photoacid generator . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that require acidic conditions. For instance, it can interact with enzymes involved in polymerization processes, enhancing the efficiency of these reactions by providing the necessary acidic environment.
Cellular Effects
The effects of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of specific genes, leading to alterations in cellular behavior. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing various cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to generate acid upon light exposure allows it to modulate the activity of enzymes that require acidic conditions for optimal function. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light or other environmental factors can lead to its degradation. This degradation can result in a decrease in its efficacy as a photoinitiator or photoacid generator .
Dosage Effects in Animal Models
The effects of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate vary with different dosages in animal models. At lower doses, the compound can effectively induce the desired biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical applications and minimizing potential side effects .
Transport and Distribution
The transport and distribution of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate within cells and tissues are essential for its activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions are critical for ensuring the compound’s efficacy in biochemical reactions and its overall distribution within the organism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate typically involves the reaction of 4-tert-butylphenyl iodide with p-toluenesulfonic acid under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product . The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
化学反応の分析
Types of Reactions: Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound is known to participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodine derivatives , while reduction could produce iodonium salts .
類似化合物との比較
- Bis(4-tert-butylphenyl)iodonium triflate
- Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate
- Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate
Comparison: Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is unique due to its specific combination of substituents and its ability to act as a cationic photoinitiator and photoacid generator . Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and application versatility .
特性
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.C7H8O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-14H,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJFJTOGXLEPIV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate](/img/structure/B164451.png)
![(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid](/img/structure/B164452.png)
![2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B164457.png)




![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)




![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)
![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)
